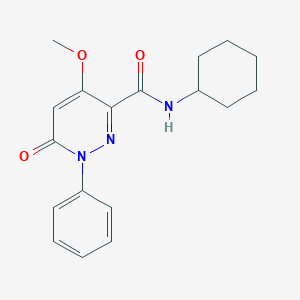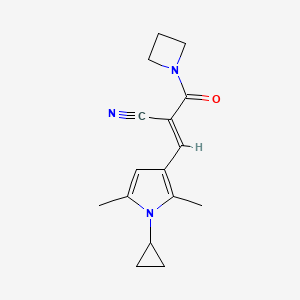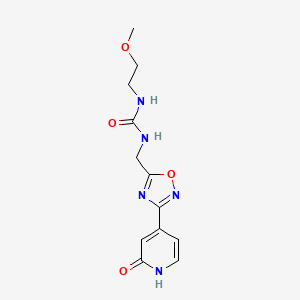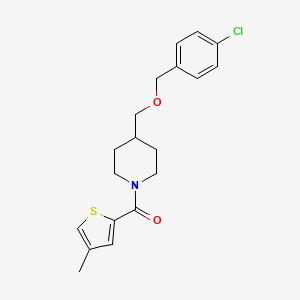![molecular formula C24H16ClFN4O3 B2933907 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1357712-64-1](/img/no-structure.png)
2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione” is a complex organic molecule. It belongs to the class of quinazoline and quinazolinone derivatives . These compounds have drawn significant attention due to their wide applications in pharmaceutical chemistry . They are reported for their diversified biological activities and are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound belongs to a class of chemicals that can be utilized in the synthesis of novel heterocyclic compounds. For instance, reactions of anthranilamide with isocyanates have led to the facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other related compounds, showcasing the versatility of related structures in generating polycondensed heterocycles through reactions with chlorocarboxylic acid chlorides (Chern et al., 1988); (Chernyshev et al., 2014).
Potential Psychotropic Agents
Research into compounds with similar structural frameworks has identified potential psychotropic agents, emphasizing the importance of such compounds in the development of new therapeutic agents (Orzalesi et al., 1977).
Synthesis of Novel Isoindoloquinazolinedione Derivatives
The synthesis of isoindolo[2,1-a]quinazolinedione derivatives, which are structurally related to the queried compound, illustrates the compound's relevance in creating new molecules with potential biological activities (Esmaeili-Marandi et al., 2016).
Anticancer Activity
Derivatives of 1,2,4-triazolo[4,3-a]-quinoline, which share a structural motif with the queried compound, have been synthesized and shown to possess significant anticancer activity, demonstrating the therapeutic potential of these compounds (Reddy et al., 2015).
Benzodiazepine Binding Activity
Investigations into tricyclic heterocycles related to the compound have identified structures with high affinity for the benzodiazepine receptor, indicating the potential for developing new benzodiazepine antagonists (Francis et al., 1991).
Molecular Structure and Spectroscopic Characterization
Studies on structurally similar compounds have provided insights into their molecular structure, spectroscopic characterization, and electrochemical properties, highlighting the importance of these compounds in fundamental chemical research (Wazzan et al., 2016).
Wirkmechanismus
Target of action
Triazoles and indoles are known to interact with a variety of enzymes and receptors in the biological system . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of action
Triazoles and indoles bind with high affinity to multiple receptors, which can lead to a variety of biological activities . The exact mode of action would depend on the specific targets and the structure of the compound.
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorobenzoyl chloride with glycine ethyl ester to form 2-[2-(3-chlorophenyl)-2-oxoethyl]glycine ethyl ester. This intermediate is then reacted with 4-fluorobenzylamine to form the corresponding amide. Cyclization of the amide with phosgene yields the desired product, 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione.", "Starting Materials": [ "3-chlorobenzoyl chloride", "glycine ethyl ester", "4-fluorobenzylamine", "phosgene" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzoyl chloride with glycine ethyl ester in the presence of a base such as triethylamine to form 2-[2-(3-chlorophenyl)-2-oxoethyl]glycine ethyl ester.", "Step 2: Reaction of 2-[2-(3-chlorophenyl)-2-oxoethyl]glycine ethyl ester with 4-fluorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.", "Step 3: Cyclization of the amide with phosgene in the presence of a base such as pyridine to yield the desired product, 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione." ] } | |
CAS-Nummer |
1357712-64-1 |
Produktname |
2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Molekularformel |
C24H16ClFN4O3 |
Molekulargewicht |
462.87 |
IUPAC-Name |
2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
InChI |
InChI=1S/C24H16ClFN4O3/c25-17-5-3-4-16(12-17)21(31)14-29-24(33)30-20-7-2-1-6-19(20)22(32)28(23(30)27-29)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(4-((4-methoxyphenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2933824.png)


![3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2933827.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-mesitylacetamide](/img/structure/B2933828.png)
![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2933829.png)


![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone](/img/structure/B2933833.png)

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2933837.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide](/img/structure/B2933839.png)
![N-(4-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2933841.png)
